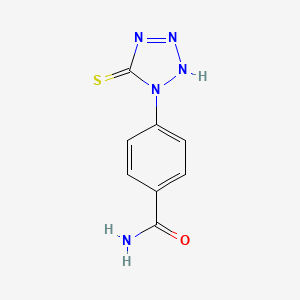

1-(4-Carbamoylphenyl)-5-mercaptotetrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(5-sulfanylidene-2H-tetrazol-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5OS/c9-7(14)5-1-3-6(4-2-5)13-8(15)10-11-12-13/h1-4H,(H2,9,14)(H,10,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQGQTRMXLWQFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)N2C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575438 | |

| Record name | 4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80407-52-9 | |

| Record name | 4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of 1 4 Carbamoylphenyl 5 Mercaptotetrazole Within Tetrazole Chemistry Research

Significance of Tetrazoles in Contemporary Chemical Research

Tetrazoles, five-membered heterocyclic compounds containing four nitrogen atoms, are a cornerstone of modern medicinal chemistry and materials science. nih.gov Although not found in nature, their synthetic derivatives have garnered significant attention due to a wide spectrum of biological activities and unique physical properties. beilstein-journals.org In pharmaceutical research, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group. This substitution can enhance the lipophilicity and metabolic stability of a drug candidate, potentially improving its pharmacokinetic profile. nih.govbeilstein-journals.org The similar pKa values and planar structure of the tetrazolate anion compared to a carboxylate allow it to engage in similar biological interactions with receptors. This bioisosteric relationship has been successfully incorporated into numerous marketed drugs.

Beyond their use as carboxylic acid mimics, tetrazoles are also recognized as surrogates for cis-amide bonds, contributing to conformational rigidity in peptidomimetics. beilstein-journals.org The high nitrogen content of the tetrazole ring also imparts energetic properties, leading to their investigation as high-performance explosives and rocket propellants. scielo.org.za Furthermore, the nitrogen atoms of the tetrazole ring are excellent coordinators of metal ions, making them valuable ligands in the construction of functional metal-organic frameworks (MOFs) and other coordination complexes. pnrjournal.com

The Unique Role of 5-Mercaptotetrazoles in Organic and Inorganic Chemistry

Within the broader family of tetrazoles, the 5-mercaptotetrazole scaffold, also known as tetrazole-5-thione, offers a unique set of reactive handles that expand its synthetic utility. The presence of the thiol group introduces a nucleophilic sulfur atom, which can participate in a variety of chemical transformations, including alkylation, oxidation, and metal coordination.

In inorganic chemistry, 5-mercaptotetrazoles have been extensively studied as versatile ligands for the construction of coordination polymers and complexes. They can coordinate to metal centers through either the sulfur atom or one of the ring nitrogen atoms, and can act as bridging ligands to form polynuclear structures. This versatility allows for the fine-tuning of the resulting material's properties, with applications in areas such as magnetism and fluorescence.

In organic synthesis, the thiol group of 5-mercaptotetrazoles serves as a key functional group for derivatization. It can be readily converted into thioethers, disulfides, and other sulfur-containing moieties, providing a gateway to a diverse range of molecular architectures. The ambident nucleophilic nature of the tetrazole-thione system (reactivity at sulfur vs. nitrogen) can be exploited to achieve regioselective functionalization, further enhancing its role as a versatile building block.

Position of 1-(4-Carbamoylphenyl)-5-mercaptotetrazole in Advanced Chemical Synthesis and Derivatization

The specific compound, this compound, also referred to as 4-(5-sulfanyl-1H-tetrazol-1-yl)benzamide, is a unique molecule that combines the key features of the tetrazole ring, a mercapto group, and a carbamoylphenyl substituent. chemnet.com While extensive, dedicated research on this particular derivative is not widely published, its chemical structure allows for well-founded inferences about its potential role in advanced synthesis.

The primary significance of this compound lies in its potential as a multifunctional building block. The presence of three distinct functional groups—the tetrazole ring, the mercapto group, and the benzamide (B126) moiety—offers multiple sites for chemical modification.

A plausible synthetic route to this compound could involve the amidation of its carboxylic acid precursor, 1-(4-carboxyphenyl)-5-mercapto-1H-tetrazole. cymitquimica.com Another potential pathway could be the reaction of 4-isothiocyanatobenzamide (B186619) with sodium azide (B81097), a common method for the synthesis of 1-substituted-5-mercaptotetrazoles.

The derivatization potential of this compound is considerable. The mercapto group can be alkylated to form thioethers or oxidized to disulfides or sulfonic acids. The amide group can undergo hydrolysis or be involved in further condensation reactions. The aromatic ring provides a scaffold for electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions. This trifunctional nature makes this compound a potentially valuable intermediate for the synthesis of more complex molecules with tailored properties for applications in medicinal chemistry and materials science.

Below are the key chemical features of this compound:

| Property | Value |

| Molecular Formula | C₈H₇N₅OS |

| Molecular Weight | 221.24 g/mol |

| IUPAC Name | 4-(5-sulfanyl-1H-tetrazol-1-yl)benzamide |

| CAS Number | 80407-52-9 |

Synthetic Routes and Methodological Advancements for 1 4 Carbamoylphenyl 5 Mercaptotetrazole

Established Synthetic Pathways to 5-Mercaptotetrazole Core Structures

The formation of the 5-mercaptotetrazole scaffold is a well-documented area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These pathways often involve the cyclization of isothiocyanates with an azide (B81097) source or the derivatization of a pre-formed tetrazole ring.

Cycloaddition Reactions in Mercaptotetrazole Synthesis

The [3+2] cycloaddition reaction is a cornerstone in the synthesis of five-membered heterocyclic rings, including tetrazoles. In the context of 5-mercaptotetrazoles, this typically involves the reaction of an isothiocyanate with an azide salt, most commonly sodium azide. researchgate.net This reaction provides a direct route to the 1-substituted-1H-tetrazole-5-thiol core. The general mechanism involves the nucleophilic attack of the azide ion on the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization to form the tetrazole ring.

Treatments of organic isothiocyanates (R-NCS) with sodium azide in the presence of a base like pyridine (B92270) in an aqueous medium at room temperature can afford the corresponding tetrazole-thiones in good yields. researchgate.net The reaction conditions, including the choice of solvent and base, can significantly influence the reaction outcome and yield.

Derivatization Strategies for Aryl-Substituted Mercaptotetrazoles

Another key strategy involves the modification of a pre-existing aryl-substituted tetrazole. This can be particularly useful when the desired functional groups on the aryl ring are not compatible with the conditions required for tetrazole ring formation. For instance, a common precursor is a 1-aryl-5-mercaptotetrazole with a functional group that can be later converted to the desired moiety.

A notable example is the synthesis of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles, where key intermediates, ethyl 1-aryl-1H-tetrazole-5-carboxylates, are prepared via a microwave-assisted continuous operation process. nih.gov These carboxylates can then be reacted with appropriate amines to form the final amide products. This highlights a strategy where an ester group on the aryl ring serves as a precursor to an amide.

Specific Synthesis of 1-(4-Carbamoylphenyl)-5-mercaptotetrazole

A direct and detailed synthetic protocol for this compound is not extensively reported in the literature. However, a plausible and logical synthetic route can be constructed based on the established principles of tetrazole and isothiocyanate chemistry. This would likely involve the synthesis of a key precursor, 4-carbamoylphenyl isothiocyanate, followed by its reaction to form the tetrazole ring.

Precursor Synthesis and Functional Group Introduction

The primary precursor for the synthesis of this compound is 4-carbamoylphenyl isothiocyanate. This intermediate can be synthesized from the readily available starting material, 4-aminobenzamide. An efficient two-step synthetic route for the preparation of 4-amino-N-(4-carbamoylphenyl)benzamide, an important industrial intermediate, has been described, highlighting the feasibility of reactions involving 4-aminobenzamide. researchgate.net

The conversion of an amine to an isothiocyanate is a standard organic transformation. One common method involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then treated with a thiophile, such as a heavy metal salt or an activating agent, to induce elimination and form the isothiocyanate.

Once 4-carbamoylphenyl isothiocyanate is obtained, it can be reacted with sodium azide to yield this compound. This reaction is analogous to the general synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates. researchgate.net

Alternatively, a route involving the Curtius rearrangement could be envisioned. This would start with a suitable carboxylic acid, which is converted to an acyl azide. The acyl azide then rearranges to an isocyanate, which can be trapped to form various derivatives. nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

For the synthesis of 1-phenyl-5-mercaptotetrazole, a related compound, a method has been patented that utilizes anilino sodium dithiocarboxylate and sodium azide in water with an alkaline catalyst, followed by acidification. google.com This process reports high yields, suggesting that an aqueous, basic medium could be effective.

The choice of solvent can have a significant impact. For the synthesis of 5-phenyl-1H-tetrazole, polar aprotic solvents like DMF and DMSO have been shown to be effective, especially under microwave irradiation, which can dramatically reduce reaction times and improve yields. researchgate.netresearchgate.net

The following table summarizes the optimization of conditions for a related synthesis of 5-phenyl-1H-tetrazole, which can serve as a guide for the synthesis of the target compound.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | --- | DMF | 140 | 24 | 0 |

| 2 | --- | DMSO | 120 | 24 | 0 |

| 3 | MoO₃ (2.5) | DMSO | 140 | 15 | 25 |

| 4 | MoO₂ (2.5) | DMF | 140 | 12 | 30 |

| 5 | MoO₃ (15) | DMSO | 140 | 1.5 | 91 |

| 6 | CuO (5) | DMF | 130 | 10 | 80 |

| 7 | CuO (5) | DMF (MW) | 130 | 0.25 | 99 |

Data adapted from related literature for illustrative purposes. researchgate.netresearchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing 1-(4-Carbamoylphenyl)-5-mercaptop-tetrazole, several strategies can be employed.

One-pot synthesis is a key green chemistry principle that reduces waste and improves efficiency by carrying out multiple reaction steps in a single reaction vessel without isolating intermediates. nih.govresearchgate.netpsu.edu A one-pot synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates has been reported, which could be adapted for the target molecule. researchgate.net

The use of water as a solvent is another important aspect of green chemistry. As demonstrated in the synthesis of 1-substituted tetrazole-5-thiones, conducting the reaction in water can be highly effective. researchgate.net

Furthermore, the use of catalysts, especially recyclable ones, can significantly improve the green credentials of a synthesis. While specific catalysts for the synthesis of this compound are not documented, the broader field of tetrazole synthesis offers many examples of catalytic systems that could be adapted. organic-chemistry.orgorganic-chemistry.org For instance, the use of Yb(OTf)₃ as a catalyst for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles from amines, triethyl orthoformate, and sodium azide has been reported. organic-chemistry.org

Synthetic Modifications and Analog Generation

The structural framework of this compound offers multiple sites for chemical modification, enabling the generation of diverse analogs for structure-activity relationship (SAR) studies. The primary points for derivatization are the sulfur atom of the mercapto group and the phenyl ring.

Alkylation and Acylation Reactions at the Mercapto Group

The mercapto group (thiol) of this compound is a key site for synthetic modification due to the nucleophilicity of the sulfur atom. This allows for straightforward alkylation and acylation reactions to produce a wide array of S-substituted derivatives. The compound exists in a tautomeric equilibrium with its 1,4-dihydro-5H-tetrazole-5-thione form, but reactions with electrophiles predominantly occur at the sulfur atom, leading to the formation of thioethers.

Alkylation Reactions:

Alkylation of the mercapto group is a common strategy to introduce various alkyl and substituted alkyl chains. These reactions are typically performed by treating the tetrazole with an alkylating agent in the presence of a base. The base deprotonates the thiol, forming a thiolate anion, which then acts as a potent nucleophile.

Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), epoxides, and α,β-unsaturated systems (via Michael addition). For instance, the alkylation of the closely related 1-phenyl-5-mercaptotetrazole has been achieved using agents like ethyl bromoacetate (B1195939) and 2-chloroethanol. nih.gov The reaction of the potassium salt of 1-phenyl-5-mercaptotetrazole with various 3-anilino-2-hydroxypropyl chlorides has also been reported to yield the corresponding S-alkylated products. nih.gov These methodologies are directly applicable to the 1-(4-carbamoylphenyl) analog.

A study on 1-phenyltetrazole-5-thione demonstrated temperature-controlled regioselectivity in Michael additions with acrylic esters. researchgate.net At room temperature, the reaction yielded the S-Michael adducts, whereas at elevated temperatures (70°C), the N-alkylated product was favored. researchgate.net This indicates that reaction conditions can be tuned to selectively target the sulfur atom.

Interactive Table: Reagents and Conditions for S-Alkylation

| Reagent Class | Specific Reagent Example | Base | Solvent | Product Type |

| Alkyl Halide | Ethyl Bromoacetate | K₂CO₃ | Acetone | Thioether (Ester) |

| Substituted Halide | 2-Chloroethanol | NaH | DMF | Thioether (Alcohol) |

| Epoxide | 2,3-Epoxypropyl chloride | K-salt | Not specified | Hydroxypropyl Thioether |

| Michael Acceptor | Acrylic Ester | K₂CO₃ | TBAB (Solvent-free) | Thioether (Propionate) |

Note: This table represents typical conditions extrapolated from reactions with similar mercaptotetrazole scaffolds.

Acylation Reactions:

Acylation of the mercapto group leads to the formation of thioesters. This is generally achieved by reacting the tetrazole with an acylating agent such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the HCl produced. While less common than alkylation for this specific class of compounds in available literature, the synthesis of (1-phenyl-5-tetrazolylthio)acetic acid followed by conversion to its acid chloride represents a pathway to further amide and ester derivatives, showcasing the utility of an initial alkylation/acylation step. nih.gov

Functionalization of the Phenyl Ring for Structural Diversity

Generating structural diversity by modifying the phenyl ring of this compound presents a more complex synthetic challenge compared to S-alkylation. The primary routes for such modifications would involve electrophilic aromatic substitution reactions.

The existing carbamoyl (B1232498) group (-CONH₂) on the phenyl ring is a deactivating, meta-directing group for electrophilic substitutions. This means that any further substitution on the phenyl ring (e.g., nitration, halogenation, sulfonation, or Friedel-Crafts reactions) would preferentially occur at the positions meta to the carbamoyl group (i.e., at C-3 and C-5 of the phenyl ring).

The reaction conditions for such transformations would need to be carefully optimized to overcome the deactivating nature of the carbamoyl group and to avoid potential side reactions with the tetrazole or mercapto moieties. For example, strong acidic conditions required for nitration or sulfonation could potentially lead to the hydrolysis of the carbamoyl group.

While literature specifically detailing the further functionalization of the phenyl ring in this compound is scarce, the principles of aromatic chemistry provide a predictive framework for generating such analogs. The synthesis of analogs with substituents already in place on the aniline (B41778) precursor (e.g., starting from a substituted 4-aminobenzamide) prior to the tetrazole ring formation is often a more synthetically viable approach to achieve structural diversity on the phenyl ring.

Interactive Table: Potential Phenyl Ring Functionalizations

| Reaction Type | Reagent | Expected Position of Substitution | Key Challenge |

| Halogenation | Br₂ / FeBr₃ | meta to -CONH₂ | Overcoming deactivation; potential for N-bromination |

| Nitration | HNO₃ / H₂SO₄ | meta to -CONH₂ | Harsh acidic conditions; risk of side reactions |

| Sulfonation | Fuming H₂SO₄ | meta to -CONH₂ | Harsh acidic conditions; potential for hydrolysis |

Note: This table outlines theoretical functionalization pathways based on established principles of electrophilic aromatic substitution.

Mechanistic Investigations of 1 4 Carbamoylphenyl 5 Mercaptotetrazole S Chemical Reactivity

Tautomerism and Isomerism of 5-Mercaptotetrazoles in Solution

The chemical behavior of 5-mercaptotetrazole derivatives, including 1-(4-Carbamoylphenyl)-5-mercaptotetrazole, is fundamentally governed by their ability to exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, and in the case of mercapto-substituted heterocycles, this phenomenon is a critical determinant of their reactivity. jocpr.com In solution, these compounds typically establish a dynamic equilibrium between two primary forms. jocpr.commdpi.com

The most significant tautomeric relationship for this compound is the thione-thiol equilibrium. This involves the migration of a proton between the sulfur atom and a nitrogen atom of the tetrazole ring.

Thiol Form: In this form, the proton resides on the sulfur atom, resulting in a mercapto group (-SH). The molecule is named 1-(4-Carbamoylphenyl)-1H-tetrazole-5-thiol.

Thione Form: In this form, the proton has migrated to the N4 position of the tetrazole ring, creating a thiocarbonyl group (C=S). This tautomer is named 1-(4-Carbamoylphenyl)-1,4-dihydro-5H-tetrazole-5-thione.

Studies on analogous heterocyclic compounds like 1,2,4-triazole-3-thiones and various mercaptopyridines have consistently shown that the equilibrium position is highly sensitive to the surrounding environment. jocpr.comresearchgate.net Generally, the thione form is considered more stable and tends to predominate in the condensed phase and in solutions. jocpr.comresearchgate.net The polarity of the solvent plays a crucial role; more polar solvents tend to stabilize the more polar thione tautomer. researchgate.net For instance, in solvents like ethanol (B145695) and water, the equilibrium for similar mercapto-heterocycles is shifted almost exclusively toward the thione form. researchgate.net

Table 1: Tautomeric Forms of this compound

| Tautomer Name | Structural Group | Key Features |

| 1-(4-Carbamoylphenyl)-1H-tetrazole-5-thiol | Thiol (-SH) | Aromatic tetrazole ring, acidic proton on sulfur. |

| 1-(4-Carbamoylphenyl)-1,4-dihydro-5H-tetrazole-5-thione | Thione (C=S) | Non-aromatic dihydrotetrazole ring, N-H bond, polar C=S double bond. |

The electronic nature of the substituent at the N1 position of the tetrazole ring significantly influences the tautomeric balance. Substituents can alter the relative stability of the thione and thiol forms by modifying the electron density distribution within the heterocyclic ring and affecting the acidity of the migrating proton. nih.govnih.gov

The substituent in this compound is a para-carbamoylphenyl group. The carbamoyl (B1232498) (-CONH₂) group is generally considered to be electron-withdrawing, which would decrease the electron density on the tetrazole ring. This electronic effect can influence the basicity of the ring nitrogens and the acidity of the thiol proton. Theoretical studies on substituted purines, which also exhibit tautomerism, show that electron-withdrawing groups can substantially alter the stability of different tautomers. nih.govrsc.org While direct experimental data for the 4-carbamoylphenyl derivative is limited, it is anticipated that the electron-withdrawing nature of this substituent would favor the thione form, as it helps to stabilize the negative charge that can be delocalized within the C=S bond system.

Nucleophilic and Electrophilic Reactivity Profiles

The dual existence of thione and thiol tautomers confers ambident reactivity upon this compound, meaning it can react at multiple sites. nih.gov It possesses both nucleophilic and electrophilic characteristics.

Nucleophilic Reactivity: The compound's primary nucleophilic character stems from both the sulfur atom of the thiol form and the nitrogen atom of the thione form. nih.govbeilstein-journals.org This leads to competitive reactions at either the S- or N-center, particularly in alkylation or acylation reactions.

S-Nucleophilicity: The thiolate anion (RS⁻), formed by deprotonation of the mercapto group, is a potent nucleophile. libretexts.org It readily attacks electrophiles, leading to the formation of S-substituted products (dithioacetals). nih.govbeilstein-journals.org

N-Nucleophilicity: The deprotonated nitrogen atom in the thione form can also act as a nucleophile, attacking electrophiles to yield N-substituted products (thioaminals). nih.govbeilstein-journals.org

A study on the reaction of 1-substituted 5-mercapto-1H-tetrazoles with in-situ generated thiocarbonyl S-methanides demonstrated this ambident reactivity, where both S- and N-insertion products were observed depending on the specific structure of the reactants. nih.gov In some cases, initially formed S-insertion products were found to undergo thermal isomerization to the more thermodynamically stable N-insertion products. nih.gov

Electrophilic Reactivity: The tetrazole ring itself, particularly when substituted with an electron-withdrawing group like 4-carbamoylphenyl, exhibits electrophilic character. The carbon atom of the C=S group in the thione tautomer is electrophilic and can be attacked by strong nucleophiles. Furthermore, the high electrophilicity of the 1,2,4,5-tetrazine (B1199680) ring system, a related heterocycle, is known to lead to side reactions with nucleophiles. researchgate.net

Table 2: Reactivity Profile

| Reactivity Type | Reactive Center | Common Reactions | Product Type |

| Nucleophilic | Sulfur (from Thiol form) | Alkylation, Acylation | S-Substituted Tetrazoles |

| Nucleophilic | Nitrogen (from Thione form) | Alkylation, Acylation | N-Substituted Tetrazoles |

| Electrophilic | C5 Carbon (from Thione form) | Nucleophilic Attack | Ring-opened or substituted products |

Oxidation-Reduction Chemistry of the Mercapto Group

The mercapto group (-SH) of the thiol tautomer is susceptible to oxidation. The most common and significant oxidation reaction for thiols is their conversion to disulfides (-S-S-). libretexts.orglibretexts.org This redox process involves the coupling of two thiol molecules with the concurrent loss of two protons and two electrons. libretexts.org

For this compound, this reaction would yield 5,5'-disulfanediylbis(1-(4-carbamoylphenyl)-1H-tetrazole). This dimerization can be promoted by a variety of mild oxidizing agents, such as iodine or hydrogen peroxide. researchgate.net The formation of the disulfide bond is a reversible redox process; the disulfide can be cleaved back to the thiol form under reducing conditions using agents like dithiothreitol (B142953) (DTT). libretexts.org

Evidence for this transformation comes from studies on the closely related compound 1-phenyl-1H-tetrazole-5-thiol (Hptt). In the presence of certain metal ions like Fe³⁺ or during electrochemical processes, Hptt undergoes an in situ oxidative coupling reaction to form the corresponding disulfide, 1,1′-diphenyl-5,5′-dithiodi-tetrazole. researchgate.netlookchem.com This demonstrates the inherent tendency of the mercapto group in this class of compounds to undergo oxidation to form a stable disulfide linkage.

Stability and Degradation Pathways

The stability of this compound is intrinsically linked to its chemical reactivity. Degradation can occur through several pathways, primarily driven by its tautomeric nature and the reactivity of the mercapto group.

Oxidative Degradation: As discussed, the most prominent degradation pathway under aerobic or oxidizing conditions is the conversion to the corresponding disulfide. libretexts.orglookchem.com This process can be accelerated by light, heat, or the presence of catalytic metal ions. Studies on similar thiones have shown that oxidation to the disulfide is a common process, especially upon dilution in certain solvents. researchgate.net

Thermal Instability: While the tetrazole ring is generally stable, high temperatures can promote degradation. Studies involving the thermal generation of reactive intermediates from related heterocycles indicate that elevated temperatures can lead to side reactions and the formation of undesired byproducts. nih.govbeilstein-journals.org In the context of its reactions, thermal isomerization from S-substituted to N-substituted products has been observed, suggesting that thermal energy can overcome kinetic barriers to favor more stable isomers, which can be considered a form of molecular rearrangement or degradation of the initial product. nih.gov

Coordination Chemistry of 1 4 Carbamoylphenyl 5 Mercaptotetrazole: Ligand Properties and Metal Complexation

Ligand Characterization of 1-(4-Carbamoylphenyl)-5-mercaptotetrazole

The coordination behavior of this compound is dictated by the presence of multiple potential donor atoms and the electronic properties of its constituent rings. Its structure, featuring a tetrazole ring, a phenyl group, a carbamoyl (B1232498) moiety, and a mercapto group, provides a rich platform for metal binding.

Donor Atom Capabilities (Sulfur, Nitrogen)

The this compound ligand possesses several potential coordination sites, making it a versatile building block in supramolecular chemistry. The primary donor atoms are the sulfur of the mercapto group and the nitrogen atoms of the tetrazole ring.

Sulfur Donor: The deprotonated thiol group (S⁻) is a soft donor atom, showing a strong affinity for soft metal ions such as Cu(I), Ag(I), and Cd(II). It can act as a terminal ligand or, more commonly, as a bridging ligand between two or more metal centers.

Nitrogen Donors: The tetrazole ring contains four nitrogen atoms, each with a lone pair of electrons. These nitrogen atoms are harder donor sites compared to the sulfur atom. Depending on the protonation state and steric factors, any of the nitrogen atoms can potentially coordinate to a metal ion. The N1 atom is substituted by the phenyl ring, but N2, N3, and N4 are available for coordination. This multi-denticity allows the tetrazole ring to adopt various bridging modes (e.g., N1,N2- or N2,N3-bridging), facilitating the formation of higher-dimensional structures.

Ambidentate Coordination Modes

A key feature of this compound is its ambidentate nature. The ligand can coordinate to a metal center through different atoms, leading to linkage isomerism. The choice of the donor atom is influenced by several factors, including the nature of the metal ion (Hard and Soft Acid-Base theory), the solvent system, and the presence of counter-ions.

For instance, a hard metal ion like Fe(III) would be expected to preferentially coordinate to the nitrogen atoms of the tetrazole ring, whereas a soft metal ion like Cu(I) would favor coordination with the soft sulfur atom. The simultaneous availability of both hard (nitrogen) and soft (sulfur) donor atoms within the same ligand allows for the construction of sophisticated coordination architectures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various synthetic methodologies, leading to a range of coordination compounds from simple discrete molecules to extended networks.

Complexation with Transition Metals (e.g., Copper, Manganese, Zinc, Nickel, Cobalt)

This ligand is expected to form stable complexes with a variety of transition metals. The general synthetic approach involves the reaction of a soluble salt of the desired metal (e.g., acetate, nitrate, or chloride) with the ligand in a suitable solvent.

Copper: Copper complexes are of particular interest due to the affinity of Cu(I) for sulfur donors and Cu(II) for nitrogen donors. Reactions with copper salts could yield complexes with diverse nuclearities and dimensionalities.

Zinc and Cadmium: Being d¹⁰ metals, zinc and cadmium complexes are often luminescent and can form various coordination polymers and MOFs. The flexible coordination geometry of these metals allows the ligand to adopt different conformations and bridging modes.

Manganese, Nickel, and Cobalt: These metals are known to form complexes with interesting magnetic and catalytic properties. The nitrogen and sulfur donors of the ligand can satisfy the coordination requirements of these metals, potentially leading to octahedral or tetrahedral geometries.

The characterization of these complexes typically involves single-crystal X-ray diffraction to determine the solid-state structure, alongside spectroscopic techniques such as FT-IR to confirm the coordination of the ligand and UV-Vis spectroscopy to study the electronic properties.

| Metal Ion | Potential Coordination Geometry | Expected Complex Type |

| Cu(I)/Cu(II) | Linear, Trigonal, Tetrahedral, Square Planar | Mononuclear, Polynuclear, 1D/2D/3D CPs |

| Mn(II) | Tetrahedral, Octahedral | Coordination Polymer |

| Zn(II) | Tetrahedral, Octahedral | Coordination Polymer, MOF |

| Ni(II) | Square Planar, Tetrahedral, Octahedral | Mononuclear, Coordination Polymer |

| Co(II) | Tetrahedral, Octahedral | Coordination Polymer |

Formation of Coordination Polymers and Metal-Organic Frameworks

The multidentate and bridging capabilities of this compound make it an excellent candidate for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). By bridging multiple metal centers, the ligand can generate extended one-, two-, or three-dimensional networks.

The carbamoyl group (-CONH₂) can also participate in the formation of these extended structures through hydrogen bonding. This can add to the rigidity and stability of the resulting framework and can play a role in the selective adsorption of guest molecules. The interplay between the coordination bonds and the hydrogen bonds can lead to complex and interesting topologies. Tetrazole-based ligands, in general, are widely used in the construction of porous MOFs for applications in gas storage and separation.

Structural Elucidation of Metal-1-(4-Carbamoylphenyl)-5-mercaptotetrazole Complexes

The definitive proof of the structure of any new coordination compound is provided by single-crystal X-ray diffraction analysis. While specific crystal structures for complexes of this compound are not yet reported in the literature, the expected structural features can be inferred from related compounds.

It is anticipated that the ligand would exhibit a variety of coordination modes, as summarized in the table below. The specific mode adopted would depend on the reaction conditions and the metal ion used. For example, in a binuclear complex, the ligand might bridge two metal centers via its sulfur and one of the tetrazole nitrogen atoms. In a coordination polymer, the ligand could link multiple metal centers, with both the mercapto group and the tetrazole ring participating in the network formation. The phenyl-carbamoyl moiety would likely be oriented to facilitate intermolecular interactions such as π-π stacking and hydrogen bonding, further stabilizing the crystal packing.

| Coordination Mode | Bridging/Chelating | Potential Resulting Structure |

| Monodentate (S) | Terminal | Mononuclear Complex |

| Monodentate (N) | Terminal | Mononuclear Complex |

| Bidentate (S, N) | Chelating | Mononuclear Complex |

| Bidentate (N, N') | Bridging | 1D Coordination Polymer |

| Tridentate (S, N, N') | Bridging | 2D/3D Coordination Polymer/MOF |

Determination of Coordination Geometries

Research on analogous tetrazole-based ligands, such as 1-(4-hydroxyphenyl)-5-mercaptotetrazole, has shown that the coordination can occur through either the sulfur atom of the mercapto group or the nitrogen atoms of the tetrazole ring. researchgate.netdntb.gov.ua This versatility allows for the formation of complexes with various geometries. For instance, in complexes with some metal(II) ions, an octahedral coordination geometry is common, where the ligand coordinates through the nitrogen atoms. researchgate.net In other cases, particularly with copper(I), a distorted tetrahedral geometry has been observed where the ligand coordinates through both nitrogen and sulfur atoms, acting as a bridging ligand to form coordination polymers. mdpi.comresearchgate.net

The specific coordination geometry adopted by complexes of this compound is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of co-ligands. The steric and electronic effects of the 4-carbamoylphenyl group also play a significant role in determining the final structure.

| Metal Ion | Typical Coordination Geometry | Coordination Mode |

| Metal(II) Ions (e.g., Co, Mn) | Octahedral | N-coordination |

| Copper(I) | Distorted Tetrahedral | N, S-bridging |

Role of the Carbamoylphenyl Moiety in Directing Coordination

The carbamoylphenyl moiety at the N1 position of the tetrazole ring is not merely a passive substituent; it actively influences the coordination process and the resulting supramolecular architecture of the metal complexes. The primary roles of this group are twofold: electronic modification and steric influence, as well as providing sites for secondary interactions like hydrogen bonding.

The electronic effect of the carbamoyl group, being an electron-withdrawing group, can modulate the electron density on the tetrazole ring and the mercapto group. This, in turn, affects the donor strength of the coordinating nitrogen and sulfur atoms, potentially influencing the metal-ligand bond strengths.

Electronic and Magnetic Properties of Derived Metal Complexes

The electronic and magnetic properties of metal complexes are intrinsically linked to the nature of the metal ion and the ligand field environment created by this compound.

Electronic Properties: The electronic properties, often studied by UV-Vis spectroscopy, reveal information about the electronic transitions within the complex. The spectra of these complexes typically show bands corresponding to intra-ligand transitions (π-π* and n-π* transitions within the aromatic ring and the tetrazole moiety) and ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands are sensitive to the coordination environment of the metal ion. For instance, the coordination of the ligand to a metal center can cause a shift in the absorption bands compared to the free ligand. Some complexes of related tetrazole ligands have also been found to exhibit fluorescence, with the emission properties being dependent on the crystal structure and the presence of co-ligands. mdpi.comresearchgate.net

Advanced Spectroscopic and Structural Characterization of 1 4 Carbamoylphenyl 5 Mercaptotetrazole and Its Derivatives

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental in confirming the molecular structure of newly synthesized compounds. For 1-(4-carbamoylphenyl)-5-mercaptotetrazole, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provides a complete picture of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the phenyl ring typically appear as a set of doublets in the aromatic region (δ 7.0-8.5 ppm). The protons of the carbamoyl (B1232498) group (-CONH₂) would likely appear as two broad singlets, indicating their exchangeable nature and different chemical environments. The mercapto proton (-SH) of the tetrazole ring is also expected to be present, though its chemical shift can be highly variable and influenced by solvent and concentration. In some instances, this proton may undergo exchange with residual water in the solvent, leading to a very broad signal or its complete disappearance.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The spectrum for this compound would display signals for the carbonyl carbon of the carbamoyl group (typically in the range of 160-180 ppm), the carbon of the tetrazole ring attached to the sulfur atom (around 150-160 ppm), and the carbons of the phenyl ring (in the 120-140 ppm region). The presence of these characteristic signals confirms the major structural components of the molecule. For related tetrazole derivatives, the carbon atom of the N-C-S moiety within the tetrazole ring has been observed at approximately 151.3 ppm. beilstein-journals.org

| Proton (¹H) Assignment | Expected Chemical Shift (δ, ppm) | Carbon (¹³C) Assignment | Expected Chemical Shift (δ, ppm) |

| Phenyl H | 7.0 - 8.5 | Carbamoyl C=O | 160 - 180 |

| Carbamoyl NH₂ | 5.0 - 8.0 (broad) | Tetrazole C-S | 150 - 160 |

| Tetrazole SH | 3.0 - 5.0 (variable, broad) | Phenyl C | 120 - 140 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show a strong absorption band for the C=O stretching vibration of the carbamoyl group around 1650-1680 cm⁻¹. The N-H stretching vibrations of the primary amide would appear as two bands in the region of 3100-3500 cm⁻¹. The C=N and N=N stretching vibrations of the tetrazole ring are expected in the 1400-1600 cm⁻¹ region. The C-S stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹. Studies on similar benzenesulfonamide (B165840) derivatives have shown N-H stretching bands splitting into doublets due to coupling between neighboring units. researchgate.net

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the S-H and S-S (if dimerization occurs) stretching bands, which are often weak in the IR spectrum.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |

| -NH₂ (Carbamoyl) | N-H Stretch | 3100 - 3500 (two bands) |

| -C=O (Carbamoyl) | C=O Stretch | 1650 - 1680 |

| Tetrazole Ring | C=N, N=N Stretch | 1400 - 1600 |

| Phenyl Ring | C=C Stretch | ~1600, ~1500, ~1450 |

| Mercapto Group | S-H Stretch | 2550 - 2600 (often weak) |

| Tetrazole Ring | C-S Stretch | 600 - 800 |

Mass Spectrometry (MS and HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its elemental composition and structure.

MS: In the mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound. Common fragmentation pathways could involve the loss of the carbamoyl group, the mercapto group, or cleavage of the bond between the phenyl ring and the tetrazole moiety.

HRMS: High-resolution mass spectrometry provides the exact mass of the molecular ion, allowing for the determination of the precise elemental formula. This is a crucial step in the unambiguous identification of a new compound, as it can distinguish between compounds with the same nominal mass but different elemental compositions. The use of HPLC combined with mass spectrometry is a powerful technique for the analysis of tetrazole-containing compounds and their metabolites. nih.gov

X-ray Diffraction Studies for Solid-State Structure Elucidation

While spectroscopic methods provide information about the connectivity of atoms, X-ray diffraction analysis of a single crystal provides the definitive three-dimensional structure in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, as well as the determination of the crystal packing and intermolecular interactions such as hydrogen bonding.

For this compound, X-ray crystallography would reveal the planarity of the tetrazole and phenyl rings and the dihedral angle between them. It would also provide direct evidence of the thione tautomer in the solid state, which is common for 5-mercaptotetrazoles. Furthermore, the analysis would detail the hydrogen bonding network formed by the carbamoyl group and the tetrazole ring, which significantly influences the physical properties of the compound. While a crystal structure for the exact title compound is not publicly available, studies on related substituted tetrazoles and their metal complexes have been extensively characterized using single-crystal X-ray diffraction, providing valuable comparative data. lookchem.commdpi.commdpi.com For instance, the crystal structure of related compounds has been solved using direct methods and refined by full-matrix least squares on F². lookchem.com

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, triclinic). |

| Space Group | The set of symmetry operations for the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | Precise measurements of distances and angles between atoms. |

| Intermolecular Interactions | Identification of hydrogen bonds, π-π stacking, and other non-covalent interactions. |

Surface Characterization Techniques for Thin Films and Coatings (e.g., XPS, AES)

When this compound is used to form thin films or coatings, for example, as a corrosion inhibitor on a metal surface, surface-sensitive techniques are employed to characterize the film's composition and thickness.

X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the elemental composition of the surface layer and the chemical states of the elements present. For a film of this compound on a metal surface, XPS could confirm the presence of carbon, nitrogen, oxygen, and sulfur. High-resolution scans of the S 2p and N 1s regions would be particularly informative, indicating whether the sulfur atom is coordinated to the metal surface and revealing the chemical environment of the nitrogen atoms in the tetrazole ring.

Auger Electron Spectroscopy (AES): AES is another surface analysis technique that can provide elemental composition information, often with higher spatial resolution than XPS. It can be used to create elemental maps of the surface, showing the distribution of the inhibitor molecule. Depth profiling, by combining AES with ion sputtering, can be used to determine the thickness of the protective film.

While specific XPS and AES studies on this compound are not widely reported, these techniques are standard for characterizing thin films of related organic corrosion inhibitors.

Computational Chemistry and Theoretical Modeling of 1 4 Carbamoylphenyl 5 Mercaptotetrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic properties of molecules. For 1-(4-carbamoylphenyl)-5-mercaptotetrazole, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), are utilized to determine its optimized geometry and electronic structure.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is characterized by the distribution of electrons within its molecular orbitals. Key to understanding its chemical reactivity and kinetic stability are the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO represents the ability of the molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's stability. A larger energy gap generally implies higher stability and lower chemical reactivity. nih.gov For this compound, the HOMO is typically localized over the electron-rich mercaptotetrazole ring, while the LUMO may be distributed across the phenyl and carbamoyl (B1232498) groups.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -2.1 |

| Energy Gap (ΔE) | 4.7 |

Note: These values are illustrative and would be determined by specific DFT calculations.

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to aid in the assignment of experimental IR spectra. For instance, the characteristic vibrational modes for the C=O of the carbamoyl group, the N-H stretches, the C=N of the tetrazole ring, and the S-H stretch can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical shifts provide a basis for interpreting experimental NMR spectra and confirming the molecular structure.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3400 - 3500 |

| C=O Stretch (Amide) | 1680 - 1700 |

| C=N Stretch (Tetrazole) | 1450 - 1550 |

| S-H Stretch | 2550 - 2600 |

Note: These are typical ranges and would be refined by specific calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of this compound over time. nih.gov These simulations model the atomic motions of the molecule, providing insights into its flexibility and preferred conformations in different environments (e.g., in a solvent or interacting with a biological macromolecule).

The simulations can reveal the rotational freedom around the single bond connecting the phenyl ring and the tetrazole ring. By analyzing the trajectory of the simulation, one can identify the most stable, low-energy conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a receptor's binding site. nih.gov The flexibility of the carbamoyl group and its potential for hydrogen bonding can also be assessed through MD simulations.

Docking and Molecular Recognition Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger receptor protein. researchgate.net For this compound, docking studies can elucidate its potential binding modes and interactions within the active sites of various proteins.

These studies can identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. nih.gov For example, the carbamoyl group can act as both a hydrogen bond donor and acceptor, while the phenyl ring can engage in hydrophobic interactions. The nitrogen atoms of the tetrazole ring can also participate in hydrogen bonding. nih.gov The binding affinity, often expressed as a docking score or binding free energy, can be calculated to rank the potential efficacy of the molecule as an inhibitor or ligand for a particular target. nih.govnih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Interacting Residues |

| Binding Affinity (kcal/mol) | -7.5 | Alanine, Valine, Leucine |

| Hydrogen Bonds | 2 | Glutamic Acid, Asparagine |

| Hydrophobic Interactions | 4 | Phenylalanine, Tryptophan |

Note: This data is for illustrative purposes only.

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. nih.gov Docking studies provide a static picture of this recognition process, highlighting the structural and chemical complementarity between the ligand and its binding partner.

Prediction of Reactivity and Mechanistic Pathways

Computational methods can also be used to predict the reactivity of this compound and to explore potential mechanistic pathways for its reactions.

Molecular Electrostatic Potential (MEP): MEP maps are useful for visualizing the charge distribution on the molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (red/yellow) indicate areas prone to electrophilic attack, such as the vicinity of the nitrogen and oxygen atoms. Regions of positive potential (blue) are susceptible to nucleophilic attack.

Reactivity Descriptors: DFT calculations can provide global and local reactivity descriptors. Global descriptors like chemical hardness, softness, and electrophilicity index offer a general measure of the molecule's reactivity. Local descriptors, such as Fukui functions, can pinpoint the most reactive atoms or functional groups within the molecule.

By modeling transition states and reaction intermediates, computational chemistry can elucidate the step-by-step mechanisms of chemical transformations involving this compound. For instance, the desulfurization of tetrazole-5-thiols is a known reaction, and its pathway could be theoretically investigated. researchgate.net This includes calculating activation energies to determine the feasibility of different proposed mechanisms.

Applications of 1 4 Carbamoylphenyl 5 Mercaptotetrazole in Emerging Technologies and Material Science

Role in Photographic Materials and Imaging Science

In the realm of traditional and advanced photographic materials, mercaptotetrazole derivatives are well-known for their crucial role in controlling the development process and enhancing image quality.

Development Inhibitors and Fog Reducers

Substituted mercaptotetrazoles are widely employed as antifoggants or fog reducers in photographic emulsions. Fog, which manifests as a uniform layer of silver that is not part of the image, can arise from various factors, including the age of the photographic material. The addition of mercaptotetrazole compounds to the developer solution helps to suppress this non-imagewise formation of silver, leading to clearer and higher-contrast images. The mechanism of action involves the adsorption of the mercaptotetrazole molecule onto the surface of the silver halide grains, which inhibits their reduction in unexposed areas. The carbamoylphenyl group in 1-(4-carbamoylphenyl)-5-mercaptotetrazole would likely modulate the solubility and adsorption characteristics of the molecule, potentially offering a fine-tuning of its inhibitory effects.

Silver Halide Emulsion Interactions

The interaction between mercaptotetrazoles and silver halide emulsions is fundamental to their function as development inhibitors. The sulfur atom in the mercapto group exhibits a strong affinity for silver ions, leading to the formation of a sparingly soluble silver salt on the surface of the silver halide crystals. This adsorbed layer acts as a barrier, preventing the developing agent from reducing the silver halide in unexposed regions. Research on 1-phenyl-5-mercaptotetrazole (PMT) has shown that it adsorbs on silver surfaces, a behavior that is central to its inhibitory function. electrochemsci.org It is highly probable that this compound interacts with silver halide emulsions in a similar fashion, with the tetrazole ring and mercapto group being the key functional components in this interaction.

Contributions to Electroplating and Surface Treatment Technologies

The ability of mercaptotetrazoles to interact with metal surfaces also makes them valuable additives in electroplating and surface treatment processes, particularly for copper and its alloys.

Corrosion Inhibition and Adhesion Promotion

Mercaptotetrazole derivatives are effective corrosion inhibitors for metals like copper. electrochemsci.org They function by adsorbing onto the metal surface to form a protective layer that isolates the metal from the corrosive environment. This self-assembled monolayer acts as a physical barrier to corrosive agents and can also passivate the surface by altering its electrochemical properties. Studies on compounds such as 1-ethyl-5-mercapto-1H-tetrazole have demonstrated significant corrosion inhibition efficiency on copper surfaces. electrochemsci.org The presence of nitrogen and sulfur atoms in the this compound molecule facilitates strong adsorption onto metal surfaces, making it a likely candidate for an effective corrosion inhibitor. This property also promotes adhesion between the metal substrate and subsequent coatings.

| Related Compound | Metal | Inhibition Efficiency (%) | Concentration | Reference |

| 1-Ethyl-5-mercapto-1H-tetrazole | Copper | 88.30 | 200 mg/L | electrochemsci.org |

| 5-Phenyl-1H-tetrazole | Copper | >95 | Not Specified | researchgate.net |

| 1-Phenyl-5-mercaptotetrazole | Cu24Zn5Al Alloy | Not specified, but noted as effective | 1x10⁻⁵ to 2.5x10⁻³ mol/dm³ | mdpi.com |

Electrodeposition Modifier in Metal Alloy Compositions

In the electroplating industry, additives are crucial for controlling the morphology, brightness, and physical properties of the deposited metal layer. Substituted tetrazoles, such as 1-(4-hydroxyphenyl)-2H-tetrazole-5-thione, have been investigated as "levelers" in copper electroplating. semanticscholar.orgnih.govrsc.orgresearchgate.net Levelers are organic molecules that preferentially adsorb at high-current-density areas on the cathode, inhibiting deposition at these points and promoting a smoother, more uniform metal layer. It is plausible that this compound could function similarly, modifying the electrodeposition process of copper and its alloys to produce deposits with desirable characteristics. Its influence would stem from its ability to adsorb onto the cathode surface and interact with the depositing metal ions.

Potential in Polymer and Functional Material Development

The bifunctional nature of this compound, with its reactive mercapto and carbamoyl (B1232498) groups, along with the stable tetrazole ring, suggests its potential as a building block for novel polymers and functional materials.

The tetrazole ring itself is a unique feature that can impart specific properties to a polymer backbone, such as high nitrogen content, thermal stability, and the ability to coordinate with metal ions. Research has been conducted on the synthesis of energetic polymers based on 5-aminotetrazole, highlighting the interest in incorporating tetrazole moieties into polymer chains. mdpi.com

The mercapto group of this compound can be utilized in various polymerization reactions, such as thiol-ene "click" chemistry, or for grafting onto existing polymer chains. This would allow for the introduction of the carbamoylphenyl-tetrazole functionality into a wide range of polymeric materials.

Use as an Intermediate in Fine Chemical and Specialty Chemical Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules for the fine and specialty chemical industries. Its utility as an intermediate stems from the reactivity of its distinct functional groups: the mercapto (-SH) group on the tetrazole ring and the carbamoyl (-CONH2) group on the phenyl ring. These sites allow for a variety of chemical modifications, enabling the construction of diverse molecular architectures.

The tetrazole ring itself is a key structural motif in medicinal chemistry, often acting as a bioisostere for a carboxylic acid group, which can enhance the metabolic stability and absorption of drug candidates. The mercapto group provides a convenient handle for introducing a wide range of substituents through reactions such as S-alkylation, S-acylation, and oxidation. These transformations are fundamental in creating libraries of compounds for screening in drug discovery and materials science applications.

While specific, documented examples of this compound as a starting material in multi-step syntheses are not extensively reported in readily available literature, its potential as an intermediate can be illustrated through common reactions of mercaptotetrazoles. The following sections detail representative synthetic pathways.

Representative Synthetic Transformations

The primary role of this compound as an intermediate involves the modification of the sulfur atom. The resulting thioether and thioester derivatives are valuable precursors for a variety of specialty chemicals.

S-Alkylation Reactions: The mercapto group can be readily alkylated using various alkylating agents, such as alkyl halides or epoxides, in the presence of a base. This reaction is a cornerstone for introducing diverse alkyl chains, which can be further functionalized.

Interactive Data Table: Representative S-Alkylation Reactions

| Product Name | Reactant | Reagents and Conditions | Potential Application Area |

| 1-(4-Carbamoylphenyl)-5-(methylthio)tetrazole | Methyl iodide | K₂CO₃, Acetone, reflux | Agrochemical intermediate |

| 1-(4-Carbamoylphenyl)-5-(benzylthio)tetrazole | Benzyl (B1604629) bromide | NaH, THF, room temperature | Pharmaceutical intermediate |

| 2-((1-(4-Carbamoylphenyl)-1H-tetrazol-5-yl)thio)acetic acid | Chloroacetic acid | NaOH, H₂O, 60 °C | Corrosion inhibitor component |

| 4-((1-(4-Carbamoylphenyl)-1H-tetrazol-5-yl)thio)butanenitrile | 4-Chlorobutanenitrile | Et₃N, Acetonitrile, reflux | Specialty polymer precursor |

S-Acylation Reactions: Reaction with acyl chlorides or acid anhydrides leads to the formation of thioesters. These compounds can be of interest in the development of prodrugs or as reactive intermediates themselves.

Interactive Data Table: Representative S-Acylation Reactions

| Product Name | Reactant | Reagents and Conditions | Potential Application Area |

| S-(1-(4-Carbamoylphenyl)-1H-tetrazol-5-yl) ethanethioate | Acetyl chloride | Pyridine (B92270), CH₂Cl₂, 0 °C to rt | Prodrug development |

| S-(1-(4-Carbamoylphenyl)-1H-tetrazol-5-yl) benzothioate | Benzoyl chloride | DMAP, CH₂Cl₂, room temperature | Organic synthesis intermediate |

Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides and sulfones. These oxidized derivatives have distinct electronic properties and can be valuable in the synthesis of anti-inflammatory or anti-bacterial agents.

Interactive Data Table: Representative Oxidation Reactions

| Product Name | Reactant | Reagents and Conditions | Potential Application Area |

| 1-(4-Carbamoylphenyl)-5-(methylsulfinyl)tetrazole | 1-(4-Carbamoylphenyl)-5-(methylthio)tetrazole | m-CPBA (1 eq.), CH₂Cl₂, 0 °C | Bioactive molecule precursor |

| 1-(4-Carbamoylphenyl)-5-(methylsulfonyl)tetrazole | 1-(4-Carbamoylphenyl)-5-(methylthio)tetrazole | m-CPBA (2 eq.), CH₂Cl₂, room temperature | Anti-inflammatory agent synthesis |

The presence of the carbamoylphenyl moiety adds another layer of synthetic utility. While the amide bond is generally stable, it can be hydrolyzed to the corresponding carboxylic acid under harsh conditions or dehydrated to a nitrile group. These transformations expand the range of accessible derivatives, allowing for its incorporation into polymers or as a precursor for other nitrogen-containing heterocycles.

The strategic combination of reactions at both the mercapto and carbamoyl groups makes this compound a valuable intermediate for creating a diverse array of specialty chemicals with potential applications in pharmaceuticals, materials science, and agrochemicals.

Exploration of Biological Interactions and Scaffold Design with 1 4 Carbamoylphenyl 5 Mercaptotetrazole Derivatives

Investigation of Molecular Interactions with Biological Targets (e.g., enzyme inhibition mechanisms)

The biological activity of tetrazole derivatives is fundamentally rooted in their ability to interact with specific biomolecular targets, most notably enzymes. The tetrazole ring and its substituents can form multiple points of contact within an enzyme's active site, leading to potent and selective inhibition.

For instance, in the context of metalloenzymes, the nitrogen atoms of the tetrazole ring or a sulfur-containing substituent like the mercapto group can act as coordinating ligands for metal ions in the enzyme's active site. Research on mercapto-phenyl-1,2,4-triazole derivatives as tyrosinase inhibitors has shown that interactions such as metal coordination with copper ions are crucial for high inhibitory potency. nih.gov Similarly, the aromatic rings of these compounds, like the carbamoylphenyl group, can engage in π–π stacking interactions with aromatic residues such as phenylalanine or tyrosine within the active site. nih.gov

In other enzyme systems, such as tubulin, hydrogen bonding plays a critical role. Molecular modeling of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols has revealed that the nitrogen atoms of the tetrazole ring can form hydrogen bonds with key amino acid residues like Asnβ258 and Lysβ352, helping to anchor the inhibitor in the colchicine-binding site and disrupt microtubule polymerization. nih.gov The carbamoyl (B1232498) group (-CONH2) on the phenyl ring of 1-(4-Carbamoylphenyl)-5-mercaptotetrazole provides additional hydrogen bond donor and acceptor sites, potentially enhancing binding affinity and specificity for target proteins. Studies on other inhibitors have confirmed that carbonyl groups can form crucial hydrogen bonds with residues like Alaβ317 in the tubulin active site. nih.gov

Design and Synthesis of Derivatives for Biological Inquiry

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. The scaffold of this compound offers multiple sites for chemical modification.

The synthesis of 1,5-disubstituted tetrazoles is well-established. A common method involves the [3+2] cycloaddition reaction between an organonitrile and an azide (B81097). For instance, substituted diphenyl acetonitriles can be refluxed with sodium azide and triethylamine (B128534) hydrochloride to generate the corresponding 5-substituted-1H-tetrazoles. nih.gov Microwave-assisted synthesis has also been employed to efficiently transform nitriles into tetrazoles using sodium azide in solvents like dimethylformamide (DMF). nih.gov Subsequent N-alkylation or N-arylation can install the desired substituent at the N1 position.

A general synthetic route to create derivatives from the parent compound could involve:

Modification of the Carbamoylphenyl Ring : Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the phenyl ring to probe electronic and steric effects on target binding.

Alkylation/Arylation of the Mercapto Group : The thiol group is readily functionalized. For example, it can react with electrophiles like N-alkyl/aryl-2-bromoethanamides to produce a diverse library of thioether derivatives. nih.gov

Modification of the Carbamoyl Group : The amide can be hydrolyzed to a carboxylic acid or converted to other functional groups to explore different interactions.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. For tetrazole and related heterocyclic inhibitors, SAR studies have yielded critical insights.

For example, in a series of pyrazole-based meprin α inhibitors, the functionalization of the phenyl moieties was found to be crucial. nih.gov While the parent 3,5-diphenylpyrazole (B73989) showed high potency, introducing different groups revealed that inhibitory activity was sensitive to the size and nature of the substituent. nih.gov

In another study focusing on mercapto-triazole derivatives as tyrosinase inhibitors, the position of substituents on an N-phenyl ring significantly influenced activity. A chloro-substituent at the 4-position of the phenyl ring resulted in stronger inhibition compared to substitutions at the 2- or 3-positions. nih.gov This highlights the importance of the substituent's position in optimizing interactions within the enzyme's active site.

The table below summarizes SAR findings from related heterocyclic compounds, illustrating how minor structural changes can lead to significant differences in biological activity.

| Base Scaffold | Target Enzyme | R-Group Modification | Resulting Activity (IC₅₀) | Reference |

| Thio-quinoline | Tyrosinase | Unsubstituted Phenyl | Baseline | nih.gov |

| Thio-quinoline | Tyrosinase | 4-Chlorophenyl | 28.30 µM | nih.gov |

| Thio-quinoline | Tyrosinase | 3-Chlorophenyl | 30.98 µM | nih.gov |

| Thio-quinoline | Tyrosinase | 2-Chlorophenyl | 31.03 µM | nih.gov |

| Thio-quinoline | Tyrosinase | 4-Methylphenyl | 25.89 µM | nih.gov |

| 3,5-Diphenylpyrazole | Meprin α | Phenyl | 10 nM | nih.gov |

| 3,5-Diphenylpyrazole | Meprin α | Methyl | 110 nM | nih.gov |

| 3,5-Diphenylpyrazole | Meprin α | Cyclopentyl | 14 nM | nih.gov |

These studies suggest that for this compound, modifying the substitution pattern on the phenyl ring or altering the group attached to the mercapto moiety would be a fruitful strategy for optimizing its biological profile.

Scaffold Hopping and Linker Modifications for Target Specificity

Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a structurally different but functionally equivalent scaffold. mdpi.com This can lead to new chemical entities with improved properties, such as enhanced target specificity or novel intellectual property. For this compound, the tetrazole ring could be replaced by other five-membered heterocycles like a triazole, pyrazole (B372694), or thiazole (B1198619) to explore new interaction patterns with a biological target.

Linker modification is another key technique used to optimize ligand-target interactions. Research on phytoene (B131915) desaturase (PDS) inhibitors demonstrated that modifying the linker connecting a triazole scaffold to other parts of the molecule was an effective strategy for designing potent and selective compounds. nih.govresearchgate.net Similarly, in the design of monoamine reuptake inhibitors based on a tetrazole scaffold, altering the length of a carbon linker between the tetrazole and a piperidine (B6355638) ring significantly impacted the potency of serotonin (B10506) reuptake inhibition. nih.gov Applying this to the subject compound, one could envision inserting different linkers between the phenyl ring and the N1 position of the tetrazole, or between the C5 position and the mercapto group's functionalization, to fine-tune the orientation of these substituents within a target's binding pocket.

Mechanistic Studies of Antimicrobial Activity (e.g., inhibition of bacterial growth pathways)

Many heterocyclic compounds, including those with pyrazole and thiazole cores, have demonstrated promising antimicrobial activity. nih.gov Derivatives of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles have shown activity against multidrug-resistant Gram-negative bacteria like Acinetobacter baumannii. nih.gov Mechanistic studies on these compounds revealed that they inhibit bacterial cell multiplication and are also effective at preventing biofilm formation, a key virulence factor in many chronic infections. nih.gov

Given the structural similarities, tetrazole derivatives like this compound could exert antimicrobial effects through several potential mechanisms:

Enzyme Inhibition : Targeting essential bacterial enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.

Membrane Disruption : Interfering with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

Inhibition of Biofilm Formation : Preventing bacteria from adhering to surfaces and forming protective biofilm communities.

The primary mechanism of bacterial resistance to many antibiotics involves enzymatic degradation (e.g., by β-lactamases), reduced permeability of the outer membrane, or active transport of the drug out of the cell via efflux pumps. nih.gov Understanding these resistance mechanisms is crucial for designing new antimicrobial agents that can evade them.

Role as a Chemical Probe in Biochemical Research

A chemical probe is a small molecule used as a tool to study and manipulate biological systems, such as a specific protein or pathway. olemiss.edu To be effective, a chemical probe must demonstrate high potency and selectivity for its intended target. If this compound or one of its optimized derivatives shows strong and specific inhibition of a particular enzyme or receptor, it could be developed into a chemical probe.

The development process typically involves modifying the probe candidate to include a reporter group or a reactive handle for "clicking" on a reporter. For example, a potent inhibitor can be appended with:

A fluorescent tag (e.g., FITC) to allow for visualization of the target protein within cells or tissues via microscopy or flow cytometry. mdpi.com

A "clickable" chemical handle, such as an alkyne or a trans-cyclooctene (B1233481) (TCO), which can be selectively reacted with a corresponding azide or tetrazine-functionalized reporter molecule (e.g., a fluorophore or biotin) in a complex biological sample. mdpi.com

Such a probe would enable researchers to perform a variety of experiments, including imaging the subcellular localization of the target, quantifying target engagement, and identifying new binding partners, thereby providing invaluable insights into cellular biology and disease pathology. olemiss.edumdpi.com

Prospective Research Directions and Unexplored Avenues for 1 4 Carbamoylphenyl 5 Mercaptotetrazole

Development of Novel Synthetic Methodologies

The synthesis of functionalized tetrazole derivatives is a cornerstone for their application. Research into related structures provides a blueprint for developing novel synthetic pathways for 1-(4-Carbamoylphenyl)-5-mercaptotetrazole. A promising approach is suggested by the synthesis of the structurally similar 4-((4-(1H-tetrazol-5-yl)phenyl)carbamoyl)benzoic acid. This multi-step synthesis begins with the reaction of 4-aminobenzonitrile (B131773) with methyl 4-(chlorocarbonyl)benzoate. The resulting intermediate is then treated with sodium azide (B81097) (NaN₃) and ammonium (B1175870) chloride (NH₄Cl) to form the tetrazole ring, followed by hydrolysis to yield the final product. mdpi.com

This methodology could be adapted for the target compound. Furthermore, established methods for creating mercapto-heterocycles, such as reacting precursor compounds with carbon disulfide, could be explored. nih.gov For instance, the synthesis of 4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole was achieved by reacting D(-)-galactonic acid γ-lactone with thiocarbohydrazide, demonstrating another potential synthetic strategy for related structures. nih.gov Future research should focus on optimizing reaction conditions, improving yields, and developing more efficient, scalable, and environmentally benign synthetic routes.

Advanced Studies in Supramolecular Chemistry and Self-Assembly

The functional groups on this compound make it an excellent candidate for studies in supramolecular chemistry. The tetrazole ring, amide linkage, and mercapto group can all participate in hydrogen bonding and other non-covalent interactions, driving self-assembly into complex architectures.

Catalytic Applications

The nitrogen-rich nature of the tetrazole ring, combined with its coordinating ability, suggests significant potential in catalysis. A key prospective application lies in the development of Metal-Organic Frameworks (MOFs) where the compound acts as an organic linker.

A recently developed Zn(II) MOF incorporating a similar tetrazole-amide ligand has demonstrated high efficiency as a catalyst for the chemical fixation of carbon dioxide. mdpi.com This MOF effectively catalyzed the cycloaddition of CO₂ with various epoxides to produce cyclic carbonates, with conversion rates reaching up to 99%. mdpi.com The catalyst also showed excellent stability and reusability over multiple cycles. The presence of a co-catalyst, tetrabutylammonium (B224687) bromide (TBABr), was found to be highly effective in promoting the reaction. mdpi.com Future research could involve synthesizing a MOF using this compound and evaluating its catalytic performance in CO₂ conversion and other important organic transformations.

| Epoxide Substrate | Conversion (%) |

|---|---|

| Epichlorohydrin | 99 |

| Propylene oxide | 89 |

| 1,2-Epoxybutane | 84 |

| Styrene oxide | 75 |

| Cyclohexene oxide | 17 |

Integration into Nanoscience and Nanotechnology

The mercapto (thiol) group is a powerful anchor for binding to metal surfaces, positioning this compound as a prime ligand for nanoparticle functionalization. The interactions between organic ligands and metal surfaces are critical for controlling the synthesis and properties of functional nanoparticles. nih.gov Ligands like alkylthiols are commonly used to control the size, shape, composition, and stability of nanoparticles. nih.gov

By binding to the surface of metal nanoparticles (e.g., gold, silver, platinum), this compound could impart new functionalities. These surface-modified nanoparticles could have applications in:

Catalysis: The functionalized surface could enhance catalytic activity or selectivity, for example, in electrochemical CO₂ reduction. nih.gov